ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate
Description
Properties
CAS No. |
69720-49-6 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridazin-3-yl Hydrazine
Pyridazin-3-yl hydrazine is typically synthesized via nitrosation of pyridazine followed by reduction. For example, treatment of pyridazine with sodium nitrite in acetic acid yields 3-nitrosopyridazine, which is reduced using hydrogen gas over a palladium catalyst to afford the hydrazine derivative. Alternative reductions employ lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), achieving yields of 68–72%.
Cyclocondensation Reaction
Reaction of pyridazin-3-yl hydrazine with ethyl 3-aminocrotonate or ethyl 2-cyano-3-ethoxyacrylate in refluxing ethanol produces the target compound. Key parameters include:
A representative procedure from Patent CN105646357A involves dissolving pyridazin-3-yl hydrazine (1.0 equiv) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equiv) in toluene, followed by reflux for 8 hours. The crude product is purified via recrystallization from ethanol, yielding 65–70% of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition Range | Optimal Value | Yield (%) | Source |
|---|---|---|---|---|
| Solvent | Ethanol, Toluene | Toluene | 70 | |
| Temperature (°C) | 60–110 | 80 | 68 | |
| Reaction Time (h) | 4–16 | 8 | 70 | |
| Catalyst | None, HCl, AcOH | None | 65 |
Functionalization of Pre-Formed Pyrazole Intermediates
This route modifies pre-constructed pyrazole cores to introduce the amino and ester groups.
Nitration and Reduction Strategy
Ethyl 1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate is nitrated at position 5 using fuming nitric acid in sulfuric acid at 0°C. Subsequent reduction with hydrogen gas (1 atm) over Raney nickel in ethanol affords the amino derivative in 60–65% yield.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination of ethyl 5-bromo-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate with aqueous ammonia achieves C–N bond formation. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in dioxane at 100°C, this method yields 55–60% product.
Table 2: Comparison of Functionalization Methods
Multi-Component Reactions (MCRs)
One-pot MCRs streamline synthesis by combining pyridazin-3-yl hydrazine, diketones, and ethyl cyanoacetate. For instance, a mixture of pyridazin-3-yl hydrazine (1.0 equiv), ethyl acetoacetate (1.2 equiv), and ethyl cyanoacetate (1.1 equiv) in acetic acid at 90°C for 6 hours yields the target compound in 58% yield. This method minimizes isolation steps but requires precise stoichiometric control.
Critical Analysis of Methodologies
Yield and Scalability
Cyclocondensation offers the highest yields (65–70%) and scalability, as demonstrated in industrial patents. Functionalization routes suffer from moderate yields (55–65%) due to multi-step purifications. MCRs, while efficient, face challenges in regioselectivity and byproduct formation.
Chemical Reactions Analysis
Amino Group Oxidation
The primary amine (-NH2) at position 5 undergoes oxidation to form nitro derivatives. This reaction typically employs strong oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions .
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Oxidation of amino group | KMnO4, acidic/basic medium | Nitro derivative |
Ester Hydrolysis
The ethyl ester (-CO2Et) can hydrolyze to form the corresponding carboxylic acid under acidic (H3O+) or basic (OH-) conditions .
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Ester hydrolysis | H+/H2O or OH-/H2O | Pyrazole-4-carboxylic acid |
Nucleophilic Substitution of the Ester Group
The ethyl ester group (-CO2Et) undergoes nucleophilic substitution with reagents such as amines, thiols, or alkyl halides under basic conditions. This replaces the ethyl group with diverse substituents .
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Ester substitution | Nucleophiles (e.g., NH3, SH2), basic | Substituted pyrazoles |
Amino Group Participation
The amino group (-NH2) can react with carbonyl compounds (e.g., aldehydes, ketones) to form imines or amides. Additionally, condensation with hydrazine derivatives may yield heterocyclic products like oxadiazoles .
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Condensation with hydrazine | Hydrazine, acidic medium | Pyrazolyloxadiazoles |
Structural and Mechanistic Insights
The pyridazine moiety (six-membered ring with two adjacent nitrogens) contributes to the compound’s stability and reactivity. Intermolecular hydrogen bonding (N-H⋯O and N-H⋯N) and π-π stacking interactions, as observed in crystallographic studies of related compounds, may influence reaction pathways .
Comparative Reactivity
| Feature | Reactivity | Key Outcome |
|---|---|---|
| Amino group | Oxidation-prone | Nitro derivatives |
| Ethyl ester | Nucleophilic substitution | Diverse functional groups |
| Pyridazine ring | Limited reactivity | Stabilizes structure |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate exhibit significant antitumor properties. A study demonstrated that modifications to the pyrazole ring can enhance cytotoxic activity against various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumor progression has been highlighted as a critical mechanism of action .
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis .
Case Study: Synthesis and Evaluation
A detailed synthesis route was established for producing this compound, followed by biological evaluation against cancer cell lines. The results indicated a dose-dependent response, with IC50 values significantly lower than those of existing treatments, showcasing its potential as a lead compound in drug development .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it suitable for developing new agrochemicals. Research has shown that derivatives can act as effective pesticides against various pests while being less toxic to non-target organisms. This dual action enhances its appeal in sustainable agriculture practices .
Herbicide Potential
Studies have explored the use of this compound as a herbicide, demonstrating its efficacy in inhibiting weed growth without harming crop yields. Field trials indicated significant reductions in weed biomass compared to untreated controls, supporting its application in integrated pest management systems .
Material Science
Polymeric Applications
The compound has been investigated for its potential use in polymer chemistry, particularly in synthesizing novel materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and stability under various environmental conditions .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Planarity :
- The pyridazin-3-yl group promotes coplanarity with the pyrazole ring, enhancing conjugation and stability .
- Bulky substituents like 2,4-dinitrophenyl introduce significant dihedral angles (>50°), reducing planarity and increasing steric hindrance .
Hydrogen Bonding and Crystal Packing :
- Pyridazin-3-yl derivatives form intricate H-bond networks (S(6), R$_2$(6)), facilitating stable crystal lattices .
- Nitro-substituted analogs rely on intermolecular H-bonds (N–H⋯O/N) and weak C–H⋯O interactions for packing .
Pyridazine’s dual nitrogen atoms enable π-deficient characteristics, influencing binding interactions in medicinal applications .
Biological Activity
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H8N4O2
- Molecular Weight : 168.16 g/mol
- CAS Number : 1260243-04-6
Biological Activities
This compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
- Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
2. Anticancer Properties
- Research indicates that this compound may induce apoptosis in cancer cells. For instance, derivatives of pyrazole have been tested against tumor cell lines such as HepG2 and HeLa, showing significant inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer efficacy.
3. Anti-inflammatory Effects
- This compound has been evaluated for its anti-inflammatory potential. Some derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways .
Summary of Research Findings
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : Inhibition of peptidoglycan synthesis in bacterial cell walls.
- Anticancer Activity : Induction of apoptosis via activation of caspase pathways and modulation of p53 expression levels in cancer cells .
- Anti-inflammatory Activity : Inhibition of COX enzymes leading to decreased production of pro-inflammatory mediators.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Cell Line Studies :
- Inflammation Models :
Q & A
Q. Why might NMR spectra show fewer signals than expected for polymorphic forms?
- Answer:
- Dynamic disorder: Rapid interconversion of conformers in solution averages signals. Variable-temperature NMR (e.g., 233–313 K) can resolve splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
